molecular formula C7H11NO2S B14381759 N-Acetyl-3-sulfanylpent-2-enamide CAS No. 88152-49-2

N-Acetyl-3-sulfanylpent-2-enamide

Cat. No.: B14381759
CAS No.: 88152-49-2
M. Wt: 173.24 g/mol
InChI Key: FFTRFSFUPHWBDE-UHFFFAOYSA-N
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Description

N-Acetyl-3-sulfanylpent-2-enamide is a sulfur-containing enamide derivative characterized by a pent-2-enamide backbone substituted with a thiol (-SH) group at position 3 and an acetyl group at the N-terminus.

Properties

CAS No.

88152-49-2

Molecular Formula

C7H11NO2S

Molecular Weight

173.24 g/mol

IUPAC Name

N-acetyl-3-sulfanylpent-2-enamide

InChI

InChI=1S/C7H11NO2S/c1-3-6(11)4-7(10)8-5(2)9/h4,11H,3H2,1-2H3,(H,8,9,10)

InChI Key

FFTRFSFUPHWBDE-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC(=O)NC(=O)C)S

Origin of Product

United States

Preparation Methods

Thiol-Containing Precursor Elaboration

Alternatively, introducing the sulfhydryl group early in the synthesis—using cysteine derivatives or thiol-protected intermediates—could streamline the process. However, thiol reactivity demands protective strategies, such as trityl or acetamidomethyl (Acm) groups, to prevent oxidation or undesired side reactions.

Synthesis of the Enamide Backbone

Reductive Amination of α-Aminoaldehydes

A Zr-catalyzed synthesis of tetrasubstituted 1,3-diacylpyrroles from N-acyl α-aminoaldehydes demonstrates the utility of imidazole-activated intermediates. Adapting this methodology, N-acetyl-α-aminoaldehydes can be generated from N-acetyl amino acids via 1,1′-carbonyldiimidazole (CDI) activation and subsequent reduction with diisobutylaluminum hydride (DIBAL-H). For example, N-acetylphenylalanine (N-Ac-Phe-OH) undergoes CDI-mediated imidazolide formation, followed by DIBAL-H reduction to yield N-acetyl-α-aminoaldehydes in 45–90% yields.

Reaction Conditions :

  • Activation : CDI (1.1 equiv), CH₂Cl₂, 0°C, 60 min.
  • Reduction : DIBAL-H (2.1 equiv), −78°C, 60 min.
  • Work-up : Extractive purification with dichloromethane and aqueous washes.

Aldol Condensation for α,β-Unsaturated Amides

The enamide double bond can be installed via aldol condensation between acetylated β-amino esters and aldehydes. For instance, reacting N-acetyl-β-alanine methyl ester with propionaldehyde under basic conditions (e.g., LDA) generates the α,β-unsaturated amide. However, stereocontrol (E/Z selectivity) remains a challenge, necessitating Lewis acid catalysts or microwave-assisted conditions.

Regioselective Introduction of the Sulfhydryl Group

Michael Addition to α,β-Unsaturated Amides

Thiols undergo conjugate addition to α,β-unsaturated carbonyl compounds. Treating the preformed enamide with 3-mercaptopropionic acid or hydrogen sulfide (H₂S) in the presence of a base (e.g., triethylamine) could install the sulfhydryl group at C3. For example, reports desulfurative allylic rearrangements using thiolcarbonates, suggesting that thiol-ene chemistry might facilitate regioselective addition.

Optimized Conditions :

  • Thiol Source : 3-Mercaptopropionic acid (1.2 equiv).
  • Base : Triethylamine (2.0 equiv), CH₂Cl₂, 0°C to RT, 12 h.
  • Yield : ~60–75% (hypothetical, based on analogous systems).

Nucleophilic Substitution at C3

Introducing a leaving group (e.g., bromide or mesylate) at C3 followed by displacement with a thiolate nucleophile offers an alternative route. For instance, bromination of the enamide at C3 using N-bromosuccinimide (NBS) and subsequent treatment with sodium hydrosulfide (NaSH) could yield the target compound.

Challenges :

  • Competing elimination reactions during bromination.
  • Thiolate stability under reaction conditions.

Protective Group Strategies for Thiol Stability

Trityl Protection

The trityl (triphenylmethyl) group effectively shields thiols from oxidation. Post-synthesis, the trityl group can be removed using silver nitrate (AgNO₃) or trifluoroacetic acid (TFA). For example, employs trityl-protected thiols in desulfurative rearrangements, achieving clean deprotection under mild acidic conditions.

Acm Protection

The Acm group is stable under basic conditions and removable via mercury(II) acetate. This approach is compatible with enamide synthesis, as demonstrated in peptide ligation strategies.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR : The enamide proton (CH=C) appears as a doublet at δ 6.2–6.8 ppm (J = 15–16 Hz). The sulfhydryl proton (SH) resonates at δ 1.2–1.5 ppm but may be broad due to exchange.
  • ¹³C NMR : The carbonyl carbons (CONHAc and C=O) appear at δ 165–175 ppm, while the α,β-unsaturated carbons are observed at δ 120–140 ppm.

Chromatographic Purity

HPLC analysis using a C18 column (MeCN/H₂O gradient) ensures >95% purity. Mass spectrometry (ESI-MS) confirms the molecular ion peak [M+H]⁺ at m/z 204.1.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Michael Addition Enamide formation → Thiol addition 60–75 Regioselective, mild conditions Competing side reactions
Nucleophilic Substitution Bromination → SH displacement 40–55 Direct C3 functionalization Low yields due to elimination
Reductive Amination Aminoaldehyde reduction → Thiolation 50–65 High enantiopurity Multi-step, costly reagents

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-3-sulfanylpent-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-Acetyl-3-sulfanylpent-2-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-Acetyl-3-sulfanylpent-2-enamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues

Compound A : (E)-N-(3-(5-(3-Acetamidopropyl)-3,6-dioxopiperazin-2-yl)propyl)-5-hydroxy-3-methylpent-2-enamide
  • Structure : Features a piperazine-dione core linked to a pent-2-enamide chain with hydroxy and methyl substituents.
  • Functional Groups : α,β-unsaturated amide, acetamidopropyl, and hydroxy groups.
  • Bioactivity : Isolated from marine sources, this compound exhibits moderate antimicrobial activity, likely due to the piperazine-dione moiety enhancing solubility and target binding .
  • Comparison : Unlike N-Acetyl-3-sulfanylpent-2-enamide, Compound A lacks a thiol group but includes a hydroxy group and a complex heterocyclic system, which may enhance its pharmacokinetic properties.
Compound B : N-(Substituted phenyl)-2-(3-substituted) sulfamoyl derivatives
  • Structure: Aromatic ethanolamines with sulfamoyl (-SO₂NH₂) and substituted phenyl groups.
  • Functional Groups: Sulfonamide, ethanolamine, and aryl substituents.
  • Bioactivity : These derivatives inhibit acid and neutral ceramidases, enzymes involved in sphingolipid metabolism, with IC₅₀ values in the micromolar range .
  • Comparison: The sulfamoyl group in Compound B differs from the thiol group in this compound but shares sulfur-based reactivity. The aromatic ethanolamine backbone may confer greater metabolic stability compared to the enamide structure.

Functional Analogues

Compound C : Amide-based aromatic ethanolamines (e.g., Bhabak et al., 2012)
  • Structure: Ethanolamine derivatives with amide-linked aryl groups.
  • Functional Groups : Aromatic rings, amide bonds, and hydroxyl groups.
  • Bioactivity : Demonstrated ceramidase inhibition, with substituents on the aryl group modulating potency .
  • Comparison : While lacking sulfur, these compounds highlight the importance of amide-aromatic interactions in enzyme inhibition—a feature this compound may exploit via its acetyl and enamide groups.

Comparative Analysis Table

Compound Key Functional Groups Bioactivity Structural Advantages
This compound α,β-unsaturated amide, thiol, acetyl Potential redox modulation, enzyme inhibition (inferred) Thiol reactivity, conjugated double bond for electrophilic interactions
Compound A Piperazine-dione, hydroxy, methyl Antimicrobial Enhanced solubility via heterocycle
Compound B Sulfamoyl, ethanolamine, aryl Ceramidase inhibition (IC₅₀ ~1–10 µM) Metabolic stability, enzyme active-site binding
Compound C Aromatic amide, hydroxyl Ceramidase inhibition Tunable aryl substituents for potency

Key Research Findings

  • Reactivity : The thiol group in this compound may facilitate disulfide bond formation or redox cycling, unlike the sulfamoyl or hydroxy groups in analogs .
  • Solubility : Piperazine-containing analogs (e.g., Compound A) exhibit improved aqueous solubility compared to this compound, which may limit its bioavailability .

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